Pyrazineethanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVWBAMZPUHCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025977 | |
| Record name | Pyrazineethanethiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid with a meaty, cabbage, sulfurous odour | |
| Record name | 2-Pyrazinylethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 to 110.00 °C. @ 20.00 mm Hg | |
| Record name | Pyrazineethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Pyrazineethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Pyrazinylethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.147-1.157 | |
| Record name | 2-Pyrazinylethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35250-53-4 | |
| Record name | Pyrazineethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35250-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrazineethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035250534 | |
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| Record name | 2-Pyrazineethanethiol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Pyrazineethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025977 | |
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| Record name | 2-Pyrazineethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PYRAZINEETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7I6G0E56F | |
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| Record name | Pyrazineethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Pyrazineethanethiol and Analogues
Chemical Synthesis Approaches
Chemical synthesis remains the cornerstone for producing pyrazineethanethiol, with electrochemical protocols emerging as a powerful and sustainable alternative to conventional methods.
Electrochemical Oxidative Coupling Protocols
Electrochemistry offers a unique platform for synthesis, utilizing electricity as a traceless reagent to drive reactions. acs.orgrsc.org These methods often avoid the need for stoichiometric chemical oxidants, leading to more sustainable and atom-economical processes. nih.gov
Oxidative Coupling of Amines and Thiols
A notable environmentally friendly electrochemical method facilitates the oxidative coupling of thiols and amines to produce sulfonamides. acs.orgwhiterose.ac.uk This transformation is powered entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. acs.orgwhiterose.ac.uk The process generates hydrogen as the only byproduct. whiterose.ac.uk
The reaction mechanism begins with the anodic oxidation of the thiol substrate to its corresponding disulfide within the first few seconds of the reaction. acs.org Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form the sulfenamide, ultimately leading to the sulfonamide product. acs.orgwhiterose.ac.uk
This protocol demonstrates broad substrate compatibility. Heterocyclic thiols, including this compound, have been shown to be effective coupling partners, yielding the desired sulfonamide products in good to excellent yields when reacted with amines like cyclohexylamine. acs.org
Table 1: Substrate Scope for Electrochemical Sulfonamide Synthesis acs.orgReaction of various thiols with cyclohexylamine.
| Thiol Substrate | Product Yield (%) |
|---|---|
| 2-Mercaptopyridine | 85 |
| Methimidazole | 70 |
| 2-Mercapto-4,6-dimethylpyrimidine | 94 |
| This compound | 71 |
Oxidative Coupling of Thiols and Potassium Fluoride (B91410)
An innovative electrochemical approach has been developed for the synthesis of sulfonyl fluorides through the oxidative coupling of thiols (or disulfides) and potassium fluoride (KF). tue.nlacs.orgresearchgate.net This method is particularly significant as it employs KF, an inexpensive, readily available, and safe source of fluoride, avoiding the costly and atom-inefficient reagents used in traditional methods. tue.nlresearchgate.net The reaction proceeds under mild conditions without the need for external oxidants or catalysts. tue.nlresearchgate.net
The substrate scope for this transformation is extensive, encompassing a variety of alkyl, benzyl, aryl, and heteroaryl thiols. tue.nlresearchgate.net this compound has been successfully used as a substrate in this reaction, yielding the corresponding sulfonyl fluoride in a synthetically useful yield. tue.nlacs.orgresearchgate.net The process has been optimized from a batch reaction, which could take 6 to 36 hours, to a more efficient continuous-flow system that reduces the reaction time to just 5 minutes while achieving high yields. tue.nlresearchgate.net This acceleration is attributed to the improved mass transport and higher electrode surface-to-volume ratio in the flow reactor. researchgate.net
Table 2: Selected Substrate Scope for Electrochemical Sulfonyl Fluoride Synthesis acs.orgresearchgate.net
| Thiol Substrate | Product (Sulfonyl Fluoride) Yield (%) |
|---|---|
| Methanethiol | 19 |
| Ethanethiol (B150549) | 41 |
| Cyclohexylthiol | 78 |
| This compound | 56 |
| Benzylthiol | 72 |
Conventional Synthetic Routes and Mechanistic Considerations
While modern electrochemical methods are advancing the field, conventional synthetic routes for pyrazine (B50134) derivatives have also been established. For instance, the synthesis of pyrazinamide (B1679903) derivatives often involves activating pyrazine acid with agents like 4-dimethylaminopyridine (B28879) (DMAP) or converting it to pyrazinyl chloride using thionyl chloride before reacting it with an amine. nih.gov Another reported synthesis unexpectedly produced 1,2-bis(pyrazin-2-ylthio)ethane, a double-thioether compound, from a reaction initially intended to create a Co(II) complex with pyrazine-2-thiol. asianpubs.org These routes, while effective, can sometimes require harsh reagents or more complex, multi-step procedures compared to newer electrochemical alternatives. nih.govxmu.edu.cn
Development and Optimization of Novel Synthetic Procedures for this compound
The development of novel synthetic procedures is driven by the need for greater efficiency, sustainability, and scalability. The transition of the electrochemical synthesis of sulfonyl fluorides from batch to a continuous-flow process is a prime example of such optimization. researchgate.net This advancement significantly shortens reaction times and allows for easier scaling. tue.nlresearchgate.net
Furthermore, novel electrochemical methods are being developed for other pyrazine derivatives. For example, acetylpyrazine (B1664038) can be synthesized for the first time via an electrochemical method involving the acetylation of pyrazine. xmu.edu.cn In this process, sulfate (B86663) radicals generated from the electrolysis of ammonium (B1175870) persulfate react with pyruvic acid to create acetyl groups, which then react with protonated pyrazines to form the final product with a yield of 44.12%. xmu.edu.cn This approach is noted for its simple, gentle reaction conditions and reduced production costs. xmu.edu.cn
Biocatalytic and Biotechnological Synthesis Pathways
Biocatalysis, which uses enzymes or whole-cell systems as catalysts, is an increasingly valuable tool for chemical synthesis, prized for its high selectivity and environmentally friendly conditions. mdpi.com
In the context of pyrazine compounds, a biocatalytic continuous-flow system has been developed for the synthesis of pyrazinamide derivatives. nih.gov This method utilizes the enzyme Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the reaction between pyrazine esters and various amines. nih.gov The process is notable for its efficiency and green credentials, operating at a mild temperature of 45 °C in a greener solvent (tert-amyl alcohol) and achieving high yields (up to 91.6%) in as little as 20 minutes. nih.gov This biocatalytic approach provides a scalable and more sustainable alternative to traditional chemical methods for producing pyrazine-derived amides, showcasing the potential for developing enzymatic routes for other derivatives like this compound. nih.gov
Microbial Production of Pyrazines, including this compound
The biosynthesis of pyrazines is a known metabolic capability of various bacteria and fungi. acs.orgmdpi.com These microorganisms are considered a promising alternative to chemical synthesis for producing pyrazine-based flavor and aroma compounds for the food industry. mdpi.com Key genera involved in pyrazine production include Bacillus, Corynebacterium, Paenibacillus, and Pseudomonas. mdpi.com
Research has primarily focused on the microbial production of alkylpyrazines. For instance, various strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and tetramethylpyrazine. mdpi.commdpi.com Similarly, Paenibacillus polymyxa is noted for its ability to synthesize a complex mixture of alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine (B1313309) being a dominant metabolite. nih.gov The formation of these pyrazines is often linked to non-enzymatic reactions like the Maillard reaction and Strecker degradation of amino acid precursors. nih.gov
Although direct microbial synthesis of this compound is not extensively documented, the formation of other sulfur-containing volatile compounds through microbial activity is known. The biosynthesis of this compound would theoretically require a microbial host capable of both forming the pyrazine ring and incorporating a sulfur-containing side chain. This could potentially involve the metabolism of sulfur-containing amino acids like cysteine or methionine. acs.orgnih.gov Studies have shown that the presence of cysteine can promote the formation of pyrazines and other sulfur-containing compounds during thermal processing, suggesting that its degradation products could serve as precursors in a biological system. nih.gov
Table 1: Examples of Microorganisms and the Pyrazines They Produce
| Microorganism | Pyrazine Compound(s) Produced |
|---|---|
| Bacillus subtilis (from natto) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine (B1682967) mdpi.commdpi.com |
| Paenibacillus polymyxa | 2,5-diisopropylpyrazine, various methyl-branched alkyl-substituted pyrazines nih.gov |
| Corynebacterium glutamicum | Tetramethylpyrazine |
Fermentation Strategies for this compound Biosynthesis
Optimizing fermentation conditions is crucial for maximizing the yield of microbially produced pyrazines. Strategies often focus on precursor feeding and medium composition. While specific strategies for this compound are not established, principles from the production of other pyrazines can be extrapolated.
A key strategy is the supplementation of the fermentation medium with precursors. For alkylpyrazines, amino acids are critical precursors. nih.gov For example, adding L-threonine and acetoin (B143602) to B. subtilis cultures significantly stimulates the production of 2,5-dimethylpyrazine and tetramethylpyrazine, respectively. mdpi.com In cultures of P. polymyxa, supplementation with valine leads to a marked increase in the production of 2-isopropylpyrazine (B1584999) and 2,5-diisopropylpyrazine. nih.gov
For the targeted biosynthesis of this compound, a similar precursor-directed strategy would be essential. This would likely involve supplementing the fermentation broth with a sulfur-containing precursor, such as L-cysteine or L-methionine, alongside the necessary precursors for the pyrazine ring, such as α-amino acids and α,β-dicarbonyls. acs.orgnih.gov The selection of the carbon source is also a critical parameter; for instance, ethanol (B145695) is sometimes preferred over glucose during the production phase as it can be readily converted to acetyl-CoA, a key building block for many biosynthetic pathways.
The fermentation process type, such as batch, fed-batch, or continuous culture, can also significantly impact product titers and productivity. Fed-batch fermentation, which involves the controlled addition of nutrients during the cultivation, is a common strategy to achieve high cell densities and high product concentrations by avoiding substrate inhibition and catabolite repression.
Table 2: Precursor Supplementation in Pyrazine Fermentation
| Microorganism | Precursor(s) Added | Pyrazine(s) Produced |
|---|---|---|
| Bacillus subtilis | L-threonine, Acetoin | Dimethylpyrazines, Tetramethylpyrazine mdpi.com |
Enzymatic Transformations in this compound Formation
The formation of the pyrazine ring and its subsequent modification to this compound involves a series of enzymatic or chemo-enzymatic steps. While some steps in pyrazine formation are believed to be non-enzymatic condensations, specific enzymes play a crucial role in generating the necessary precursors and potentially in catalyzing the key transformations. nih.gov
A chemo-enzymatic approach for pyrazine synthesis has been demonstrated using amine transaminases (ATAs). mdpi.com These enzymes can catalyze the amination of α-diketone precursors to form α-amino ketones. These intermediates can then undergo a spontaneous oxidative dimerization to yield symmetrically substituted pyrazines. mdpi.com This biocatalytic step offers high selectivity under mild reaction conditions.
The formation of the ethanethiol side chain would require further enzymatic steps. The biosynthesis of sulfur-containing molecules in organisms often involves enzymes like cysteine desulfurases or sulfurtransferases. nih.govmdpi.com These enzymes mobilize sulfur from L-cysteine, transferring it as a persulfide to other molecules. mdpi.com An enzyme such as a cysteine synthase or a related enzyme could potentially catalyze the addition of a sulfur-containing group to a pyrazine precursor. For example, in many organisms, cysteine is synthesized from serine via a two-step pathway involving the enzymes serine acetyltransferase and O-acetylserine sulfhydrylase, the latter of which incorporates sulfide (B99878). nih.gov A similar enzymatic logic could be hypothesized for the formation of a mercaptoethyl group attached to a pyrazine core, where an activated pyrazine-containing substrate reacts with a sulfur donor.
Enzymatic generation of pyrazine precursors (e.g., α-amino acids and α-dicarbonyls) from central metabolism.
A transaminase-catalyzed amination of an α-dicarbonyl to form an α-amino ketone. mdpi.com
Dimerization and oxidation of the α-amino ketone to form the pyrazine ring.
A subsequent enzymatic reaction, possibly involving a sulfurtransferase or a lyase, to attach the ethanethiol group using a sulfur donor like cysteine. nih.govmdpi.com
Further research is required to isolate and characterize the specific enzymes responsible for the complete biosynthesis of this compound in microorganisms.
Advanced Research on Derivatives and Structural Modifications of Pyrazineethanethiol
Synthesis and Characterization of Pyrazineethanethiol Derivatives
The synthesis of this compound derivatives involves chemical reactions to modify the core structure of 2-(pyrazin-2-yl)ethane-1-thiol. These modifications can be targeted at the pyrazine (B50134) ring, the ethyl linker, or the thiol group to create a library of new compounds with potentially enhanced or novel properties. The synthesis of such derivatives is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of chemical space around a lead compound.
A general approach to creating derivatives of pyrazine-containing compounds often involves multi-step synthesis. For instance, in the synthesis of a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, was first synthesized. This intermediate was then further modified through nucleophilic substitution and palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the pyrazine ring. nih.gov This methodology highlights a common strategy where a core structure is first functionalized with a reactive group (like a chlorine atom) to facilitate the subsequent introduction of diverse chemical moieties. The yields for such reactions can range from moderate to high, indicating the efficiency of these synthetic routes. nih.gov
The characterization of newly synthesized this compound derivatives is crucial to confirm their chemical structures and purity. A suite of analytical techniques is typically employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. nih.govrsc.org For example, in the characterization of pyrazolyl–thiazole derivatives, both NMR spectroscopy and mass spectrometry were used to confirm the structures of the synthesized compounds, with the observed molecular ion peaks in the mass spectra matching the expected molecular weights. nih.gov
Below is an interactive data table summarizing common synthetic reactions and characterization techniques used for pyrazine derivatives, which are applicable to the synthesis and characterization of this compound derivatives.
| Reaction Type | Description | Applicability to this compound | Common Reagents/Catalysts |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Replacement of a leaving group on the pyrazine ring with a nucleophile. | Can be used to introduce various functional groups onto the pyrazine ring of a suitable precursor. | Amines, alkoxides, thiols. |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds. | To attach aryl, alkyl, or other groups to the pyrazine ring. | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination). researchgate.net |
| Thiol Alkylation/Arylation | Modification of the thiol group to form thioethers. | To modify the thiol end of this compound, altering its reactivity and properties. | Alkyl halides, aryl halides. |
| Characterization Technique | Information Obtained | Reference Example |
|---|---|---|
| ¹H NMR Spectroscopy | Provides information on the number and types of hydrogen atoms in a molecule. | Used to confirm the structure of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. nih.gov |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework of a molecule. | Used alongside ¹H NMR for the structural confirmation of newly synthesized pyrazine derivatives. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information on the molecular formula. | Confirmed the molecular weights of pyrazolyl–thiazole derivatives. nih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in a molecule. | Used in the characterization of pyrazoline derivatives to identify key functional groups like C=O and C=N. researchgate.net |
Exploration of this compound-Derived Core Structures in Functional Compound Design
The this compound scaffold, containing both a pyrazine ring and a thiol group, presents a versatile platform for the design of functional compounds with applications in medicinal chemistry and materials science. The pyrazine moiety itself is a key component in numerous biologically active compounds and approved drugs. researchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction in drug-receptor binding. nih.gov The thiol group is also highly reactive and can participate in various chemical transformations or coordinate with metal ions.
In drug design, the pyrazine ring is considered a "privileged scaffold" due to its presence in a wide range of therapeutic agents. researchgate.net For example, pyrazine derivatives have been investigated for their antimicrobial and anticancer activities. nih.gov The design of novel compounds often involves "scaffold hopping," where a known active core is replaced with a different one that maintains the key interactions with the biological target. The this compound core could be explored as a novel scaffold in such endeavors.
The thiol group in this compound offers a handle for covalent modification or for anchoring the molecule to surfaces, which is of interest in materials science. For example, thiols are known to form self-assembled monolayers on gold surfaces, a property that can be exploited in the development of sensors and electronic devices. By functionalizing the pyrazine ring of this compound, it is possible to create molecules with specific recognition properties that can be immobilized on a surface via the thiol group.
The following table outlines potential functional applications based on the structural features of the this compound core:
| Structural Feature | Potential Role in Functional Compounds | Example Application Area |
|---|---|---|
| Pyrazine Ring | Hydrogen bond acceptor, aromatic interactions, scaffold for further functionalization. | Medicinal Chemistry (e.g., enzyme inhibitors, receptor antagonists). researchgate.net |
| Thiol Group | Covalent bond formation, metal coordination, surface anchoring. | Materials Science (e.g., self-assembled monolayers on gold), Medicinal Chemistry (e.g., covalent inhibitors). |
| Ethyl Linker | Provides flexibility and spatial separation between the pyrazine and thiol moieties. | Can be modified to alter the distance and orientation between the two functional ends of the molecule. |
Structure-Activity Relationship Studies of this compound Analogues in Targeted Research Applications
Structure-activity relationship (SAR) studies are a critical component of drug discovery and the development of functional molecules. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity or other properties. The goal is to identify the key structural features responsible for the desired activity and to optimize the lead compound to enhance its potency, selectivity, and other pharmacokinetic properties.
For this compound analogues, SAR studies would involve creating a series of related compounds with variations at different positions of the molecule. For example, substituents could be introduced at various positions on the pyrazine ring, the length of the ethyl chain could be altered, or the thiol group could be replaced with other functional groups.
An example of SAR studies on a related class of compounds is the investigation of pyrazinoic acid analogs as potential antimycobacterial agents. nih.govumn.edu In these studies, researchers synthesized and tested a series of pyrazinoic acid derivatives with modifications to the pyrazine ring and the carboxylic acid group. nih.govumn.edu It was found that certain substitutions on the pyrazine ring led to a significant increase in potency against Mycobacterium tuberculosis. nih.govumn.edu Similarly, in a study of pyrazolidinone antibacterial agents, modifications to a side chain were explored to improve potency and spectrum of activity, leading to the identification of candidates for clinical evaluation. uni.lu
The insights gained from such SAR studies are invaluable for the rational design of more effective compounds. For instance, if a particular substituent on the pyrazine ring of a this compound analogue is found to increase its binding affinity to a target protein, this information can be used to design new analogues with even better properties. Molecular docking simulations are often used in conjunction with experimental SAR studies to visualize how the modified compounds interact with their biological target, providing a deeper understanding of the structure-activity relationships. nih.gov
The following table illustrates a hypothetical SAR study on this compound analogues, outlining potential modifications and their expected impact on a targeted activity.
| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Pyrazine Ring | Introduction of electron-donating or electron-withdrawing groups. | Alter binding affinity to a biological target. | Modifies the electronic properties of the pyrazine ring, which can affect hydrogen bonding and other interactions. |
| Ethyl Linker | Varying the chain length (e.g., from ethyl to propyl). | Optimize the spatial orientation of the pyrazine and thiol groups. | The distance between key functional groups can be critical for optimal interaction with a target. |
| Thiol Group | Replacement with other functional groups (e.g., hydroxyl, carboxyl). | Change the mode of interaction (e.g., from covalent to hydrogen bonding). | The nature of the functional group determines the types of interactions it can form. |
Mechanistic Investigations of Pyrazineethanethiol Interactions in Biological Systems
Research on Olfactory Receptor Interactions and Chemosensory Responses to Pyrazines
The detection of chemical cues is fundamental for the survival and communication of many organisms. sigmaaldrich.com Pyrazines, a class of aromatic heterocyclic compounds, are significant contributors to the aroma of many food products and are also involved in chemical communication in insects. sigmaaldrich.com The interaction between these odorant molecules and olfactory receptors (ORs) initiates a signal transduction cascade that results in a specific chemosensory response. nih.gov Research into these interactions helps to unravel the complex neural coding that allows for the discrimination of a vast array of smells. msdvetmanual.com
The response of olfactory receptor neurons (ORNs) to an odorant is not uniform; a single compound can elicit varied responses across a range of different receptors. Studies on the larval olfactory system of Drosophila have provided significant insights into how pyrazine (B50134) compounds are encoded. In a systematic analysis of the responses of the larval olfactory receptor repertoire to a panel of pyrazines, Pyrazineethanethiol was shown to have a markedly different activation profile compared to other related compounds.
While a compound like 2-ethylpyrazine (B116886) elicited strong or moderate responses from five different receptors at the tested concentration, this compound did not elicit any strong or moderate responses from the same receptor repertoire. This demonstrates a clear differential activation at the receptor level, where the specific chemical structure of this compound leads to a distinct, and in this case, much weaker, interaction profile with this set of olfactory receptors. This specificity is a key principle in the combinatorial coding of odors, where the identity of a smell is determined by the unique pattern of activated receptors. msdvetmanual.com
Table 1: Comparative Olfactory Receptor Response to Select Pyrazines in Drosophila Larvae Data sourced from a study on larval odor receptors.
| Compound | Receptor Response (Strong/Moderate) |
| 2-Ethylpyrazine | Elicited strong or moderate responses in five receptors. |
| This compound | Elicited no strong or moderate responses. |
Antioxidant and Redox Biology Implications of Thiol-Containing Compounds
The thiol group (-SH), a key functional component of this compound, plays a critical role in cellular biochemistry, particularly in antioxidant defense and redox signaling. cymitquimica.com Thiol-containing molecules are central to maintaining redox homeostasis within various cellular compartments. cymitquimica.comthegoodscentscompany.com They protect organisms from damage caused by oxidative stressors, such as reactive oxygen species (ROS), which are byproducts of aerobic metabolism. cymitquimica.com
The antioxidant capacity of thiols is rooted in the biochemistry of the sulfur atom. cymitquimica.com Thiol-based antioxidant enzymes, such as peroxidases, utilize cysteine residues (which contain a thiol group) to scavenge and reduce hydrogen peroxide (H₂O₂), a common ROS. cymitquimica.com Low molecular weight thiols are crucial in these protective systems. cymitquimica.com The glutathione (B108866) (GSH)/glutathione reductase (GR) and thioredoxin (Trx)/thioredoxin reductase (TrxR) systems are two prominent examples that use thiol groups to reverse oxidative modifications on proteins and other molecules, using NADPH as the ultimate electron donor. cymitquimica.com
Because this compound possesses a reactive thiol group, it is implicated in these fundamental biological processes. cymitquimica.com Its structure allows it to potentially act as a scavenger of ROS and participate in the cellular redox buffer systems, thereby contributing to the protection of cells from oxidative damage. cymitquimica.comthegoodscentscompany.com The oxidation of its thiol group would be a key mechanistic step, which in biological systems is often a reversible process, allowing it to partake in redox signaling pathways that regulate various cellular functions. cymitquimica.com
Intracellular and Extracellular Localization in Biological Matrices
The biological activity and mechanistic role of a compound are intrinsically linked to its location within a biological system. For a molecule to interact with receptors, enzymes, or other cellular components, it must be present in the correct compartment. Based on data from the Human Metabolome Database, this compound has been identified in both extracellular and intracellular locations.
Specifically, its presence has been noted in the extracellular space. The extracellular matrix (ECM) is a complex network that not only provides structural support but also acts as a reservoir for various signaling molecules that mediate cell behavior. ecmtherapeutics.commdpi.com The localization of this compound in this space suggests a potential role in cell-to-cell communication or interaction with cell surface receptors.
In addition to its extracellular presence, this compound has also been localized to the cytoplasm. The cytoplasm is the site of numerous metabolic pathways and signaling cascades. Its presence within this cellular substructure indicates that it can cross the cell membrane and potentially interact with a wide range of intracellular targets, including the enzymes involved in redox biology as discussed previously. cymitquimica.com
Table 2: Documented Biological Locations of this compound
| Biological Compartment | Localization |
| Extracellular | Identified |
| Intracellular (Cytoplasm) | Identified |
Analytical Methodologies for Pyrazineethanethiol Detection and Characterization in Complex Matrices
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. rsc.org For a compound like Pyrazineethanethiol, which is often present in trace amounts within a complex mixture of other volatile and non-volatile substances, efficient separation is the first critical step before identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is the most widely utilized analytical technique for the characterization of volatile and semi-volatile compounds, including pyrazines. nih.govresearchgate.net In this technique, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. sigmaaldrich.com
The coupling of GC with MS provides a powerful two-dimensional analysis. The GC provides the retention time (RT) for a compound, which is a characteristic property under specific analytical conditions, while the MS fragments the compound into ions, producing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net
However, the analysis of alkylpyrazines can be challenging because many positional isomers exhibit very similar mass spectra, making unambiguous identification by spectral interpretation alone practically unfeasible. nih.govresearchgate.net To overcome this, chemists often rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net RIs provide a more reliable method for identifying structurally similar compounds that have similar mass spectra but different retention times. researchgate.net For complex samples, techniques like headspace solid-phase microextraction (HS-SPME) can be employed for sample preparation, which involves extracting volatile analytes from the headspace above the sample using a coated fiber. sigmaaldrich.com
Table 1: Example GC-MS Parameters for Pyrazine (B50134) Analysis
| Parameter | Condition |
|---|---|
| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm sigmaaldrich.com |
| Oven Program | 40 °C (hold 5 min), ramp at 4 °C/min to 230 °C sigmaaldrich.com |
| Carrier Gas | Helium sigmaaldrich.com |
| Injection | Splitless/split, 270 °C sigmaaldrich.com |
| Detector | Ion trap mass spectrometer sigmaaldrich.com |
| Mass Range | m/z = 30-350 sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for compounds that are non-volatile or thermally labile. nih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. nih.gov
HPLC-based activity profiling is an effective strategy for discovering new compounds from natural extracts. nih.gov This approach combines the high-resolution separation of HPLC with subsequent analysis. nih.gov For a compound like this compound, HPLC could be used to separate it from a complex matrix before offline collection and analysis by other techniques. The choice of stationary phase (e.g., C18 reversed-phase) and mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol) is critical for achieving optimal separation. nih.govnih.gov Detection is often performed using a UV detector or, more powerfully, a mass spectrometer.
Table 2: Fundamental Components of an HPLC System
| Component | Function |
|---|---|
| Solvent Reservoir | Holds the liquid mobile phase. |
| Pump | Forces the mobile phase through the system at a specific flow rate and high pressure. nih.gov |
| Injector | Introduces the sample into the mobile phase stream. |
| Column | Contains the stationary phase material that separates the sample components. nih.gov |
| Detector | Detects the separated components as they elute from the column (e.g., UV-Vis, Mass Spectrometer). nih.gov |
| Data System | Processes the signal from the detector to produce a chromatogram. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically 1.7 µm) and operates at higher pressures than conventional HPLC. ual.es This results in substantially improved resolution, sensitivity, and speed of analysis. nih.govual.es The chromatographic peaks generated by UPLC are much narrower (often less than 2 seconds wide at the base), which increases peak capacity and allows for faster separations, often under 5 minutes. ual.es
When coupled with tandem mass spectrometry (MS/MS), UPLC becomes an exceptionally powerful tool for trace analysis. nih.gov Tandem mass spectrometry provides a high degree of specificity by performing two stages of mass analysis. The first stage selects a specific ion (the precursor ion) corresponding to the target analyte, and the second stage fragments this ion and analyzes the resulting product ions. nih.gov This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace levels of compounds like this compound in complex biological or food matrices, even in the nanogram-per-liter range. ual.esmdpi.com
Thin Layer Chromatography (TLC) is a simple, rapid, and low-cost chromatographic technique used to separate components of a mixture. libretexts.org It is often used for initial screening, to monitor the progress of a reaction, or to assess the purity of a compound. rsc.orglibretexts.org TLC operates on the principle of separation based on polarity. khanacademy.org
The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent stationary phase, such as silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a solvent, or mobile phase. As the mobile phase moves up the plate via capillary action, it carries the sample components with it at different rates. khanacademy.org Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org Conversely, more polar compounds are more strongly adsorbed to the stationary phase and move a shorter distance, yielding a lower Rf value. libretexts.org While not as powerful as GC or HPLC, TLC is an invaluable tool for a quick, preliminary separation of this compound from other compounds in an extract. nih.gov
Table 3: Principles of Thin Layer Chromatography (TLC)
| Component/Concept | Description |
|---|---|
| Stationary Phase | A thin layer of an adsorbent (e.g., silica gel, aluminum oxide) coated on a plate (e.g., glass, plastic). youtube.com |
| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. youtube.com |
| Separation Principle | Differential partitioning of compounds between the stationary and mobile phases based on polarity. khanacademy.org |
| Retention Factor (Rf) | Ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is unique for a compound under specific conditions. libretexts.org |
| Visualization | Spots can be visualized using UV light or by staining with a chemical reagent (e.g., iodine). rsc.org |
Spectroscopic Characterization Techniques
While chromatography separates compounds, spectroscopy is used to determine their structure. For an unambiguous identification of this compound, spectroscopic analysis is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for the definitive structural elucidation of organic molecules. nih.govrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov NMR works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing data on the chemical environment of each atom. slideshare.net
For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its structure.
¹H NMR: This experiment identifies the number of different types of protons in the molecule, their relative numbers, their electronic environment (chemical shift), and how many neighboring protons they have (spin-spin splitting). This would allow for the characterization of the protons on the pyrazine ring and the ethanethiol (B150549) side chain.
¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. It would distinguish the carbon atoms within the aromatic pyrazine ring from those in the alkyl side chain.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. For instance, a COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, helping to piece together the fragments of the molecule. Other 2D techniques establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure. researchgate.net
The use of advanced NMR techniques, sometimes aided by computer-assisted structure elucidation (CASE) programs, allows for the structural determination of new compounds even with very small sample amounts. nih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for the elucidation of a compound's chemical structure. alwsci.comnih.gov For this compound, FTIR analysis is crucial for confirming the presence of its key structural features: the pyrazine ring, the ethyl chain, and the thiol group.
The pyrazine ring, an aromatic heterocycle, exhibits characteristic C-H and C=N stretching and bending vibrations. researchgate.netamericanlaboratory.com Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. anton-paar.com The C=N stretching vibrations within the pyrazine ring are expected to produce absorption bands in the fingerprint region, which is generally between 1600 and 1400 cm⁻¹.
The ethyl group (-CH2CH2-) will be evidenced by C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methylene (B1212753) groups typically occur in the 2960-2850 cm⁻¹ range. anton-paar.com
A key functional group for the identification of this compound is the thiol group (-SH). The S-H stretching vibration gives rise to a characteristically weak but sharp absorption band in the 2600-2550 cm⁻¹ region. nih.govrsc.org The presence of this band is a strong indicator of a thiol-containing compound.
A summary of the expected FTIR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (Pyrazine) | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H (Ethyl) | Stretching | 2960-2850 | Medium to Strong |
| Thiol S-H | Stretching | 2600-2550 | Weak to Medium, Sharp |
| C=N (Pyrazine Ring) | Stretching | ~1600-1400 | Medium |
| C-N (Pyrazine Ring) | Stretching | ~1350-1250 | Medium |
| C-S | Stretching | ~700-600 | Weak |
This table is a representation of expected values based on characteristic functional group absorptions and may not reflect experimentally obtained values precisely.
Immunochemical and Biosensor-Based Detection Approaches for this compound
The detection of trace levels of volatile compounds like this compound in complex matrices such as food and environmental samples presents a significant analytical challenge. Immunochemical and biosensor-based methods offer promising alternatives to traditional chromatographic techniques, providing rapid, sensitive, and often portable detection solutions. researchgate.netnumberanalytics.com
Immunochemical Approaches:
Immunochemical methods, primarily enzyme-linked immunosorbent assays (ELISAs), rely on the highly specific binding interaction between an antibody and its target antigen. anton-paar.comshimadzu.com For the detection of a small molecule like this compound, a competitive ELISA format would typically be employed. This involves synthesizing a hapten—a molecule that mimics the structure of this compound—and conjugating it to a carrier protein to elicit an immune response and produce specific antibodies.
While specific immunochemical assays for this compound are not widely reported in the literature, the development of such assays for other small molecules, including pyrazole-containing pesticides, demonstrates the feasibility of this approach. shimadzu.com The successful generation of monoclonal or polyclonal antibodies with high affinity and selectivity for the pyrazine and thiol moieties would be a critical step in the development of a reliable immunoassay for this compound.
Biosensor-Based Detection:
Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the presence of a target analyte. nih.gov For this compound, various biosensor platforms could be explored.
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction of the analyte with the biorecognition layer. For sulfur-containing compounds, electrodes modified with nanomaterials such as gold nanoparticles or sulfur-doped graphene have shown enhanced sensitivity and selectivity. alwsci.comamericanlaboratory.com An enzymatic biosensor could be designed using an enzyme that specifically reacts with this compound, leading to a detectable electrochemical signal.
Optical Biosensors: These devices rely on changes in optical properties, such as absorbance, fluorescence, or surface plasmon resonance, upon analyte binding. A fluorescent biosensor could be developed where the binding of this compound to a specific receptor molecule leads to a change in fluorescence intensity. rsc.org
Piezoelectric Biosensors: These sensors utilize a piezoelectric crystal coated with a selective layer. The binding of the analyte to this layer causes a change in the crystal's resonance frequency, which can be measured.
The development of biosensors for this compound would require the identification or engineering of a suitable biorecognition element, such as a specific enzyme, antibody, or aptamer, that can selectively bind to the target molecule.
Emerging Analytical Platforms and Future Directions for this compound Research
The field of analytical chemistry is continuously evolving, with new technologies emerging that offer enhanced capabilities for the detection and characterization of volatile flavor and fragrance compounds like this compound.
Emerging Analytical Platforms:
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique provides significantly higher resolution than conventional GC, making it ideal for the analysis of complex volatile mixtures. acs.org When coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC can enable the identification and quantification of trace-level compounds, including sulfur-containing molecules, in challenging matrices. americanlaboratory.com
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time analytical technique that can directly analyze volatile compounds in air or headspace without the need for sample preparation or chromatographic separation. This makes it a valuable tool for high-throughput screening and monitoring of flavor and aroma profiles.
Electronic Noses (e-noses): These devices consist of an array of non-specific chemical sensors that generate a characteristic "fingerprint" in response to a complex mixture of volatile compounds. nih.gov While not providing detailed chemical composition, e-noses can be used for rapid quality control and classification of samples based on their aroma profiles.
Advanced Sample Preparation Techniques: Innovations in sample preparation, such as stir bar sorptive extraction (SBSE) and solid-phase microextraction (SPME) with novel fiber coatings, are improving the extraction efficiency and sensitivity for volatile sulfur compounds. nih.gov
Future Research Directions:
Future research on this compound is likely to focus on several key areas:
Development of Novel Sensing Materials: The design and synthesis of new materials with high affinity and selectivity for this compound will be crucial for the development of next-generation sensors. This includes exploring metal-organic frameworks (MOFs), molecularly imprinted polymers (MIPs), and novel nanomaterials. mdpi.comcam.ac.uk
Miniaturization and Portability: There is a growing demand for portable and field-deployable analytical devices for on-site analysis. Future research will likely focus on the miniaturization of analytical systems, such as lab-on-a-chip devices, for the rapid detection of this compound in various settings.
Multi-modal Sensing Approaches: Combining different sensing technologies, such as electrochemical and optical methods, could lead to the development of more robust and reliable analytical platforms with enhanced selectivity and sensitivity.
Understanding Formation and Release in Complex Systems: Further research is needed to better understand the mechanisms of this compound formation in food and other matrices, as well as the factors that influence its release and perception. Advanced analytical techniques will play a critical role in these investigations.
Role of Pyrazineethanethiol in Flavor Science and Food Chemistry Research
Academic Investigations into Pyrazineethanethiol Contributions to Flavor Profiles
Characterization of Flavor Attributes Elicited by this compound
This compound is renowned for its complex and potent flavor profile, which is primarily described as meaty, sulfurous, and roasted. thegoodscentscompany.comresearchgate.netnih.gov Sensory analysis studies characterize its odor as possessing notes of cabbage, with savory, burnt, beefy, and chicken-like nuances. researchgate.net When tasted at a concentration of 2.00 parts per million (ppm), it is described as meaty, sulfureous, and savory with characteristics suitable for pot roast, chicken, and pork flavors. researchgate.net
Table 1: Organoleptic Properties of this compound
| Attribute | Description | Concentration/Medium |
|---|---|---|
| Odor Type | Sulfurous, meaty, cabbage researchgate.net | Not specified |
| Odor Description | Sulfurous, meaty, savory, roasted, burnt with beef and chicken notes researchgate.net | 0.10% in propylene (B89431) glycol |
| Taste Description | Meaty, sulfureous, pot roast, savory with nuances for chicken and pork researchgate.net | 2.00 ppm |
| General Flavor | Meaty, pot roast, sulphurous, savoury, chicken, pork notes researchgate.net | Not specified |
Research on this compound in Food and Beverage Formulations
The distinct flavor profile of this compound makes it a valuable tool in the formulation of a wide array of food and beverage products. It is frequently utilized in the creation of meat, soup, and other savory flavorings. thegoodscentscompany.comresearchgate.net Research has also pointed to its potential use in enhancing chocolate and nut flavors, as well as providing characteristic lamb and pork notes. thegoodscentscompany.com
In the burgeoning market of plant-based meat alternatives, achieving an authentic meaty flavor is a primary challenge. nih.govresearchgate.net While direct research on the specific application of this compound in these products is emerging, the generation of pyrazines, in general, is a key area of study to mimic the flavor of cooked meat. nih.gov The addition of sulfur-containing compounds is crucial for developing characteristic meat flavors, and this compound, with its potent meaty and roasted notes, is a prime candidate for such applications. scielo.br Patents related to flavoring agents often include pyrazine (B50134) derivatives for their ability to impart roasted and nutty flavors to various foodstuffs, including chocolate, ice cream, and baked goods. google.com The typical usage levels of this compound in finished consumer products range from 0.01 to 10 ppm. thegoodscentscompany.com
Mechanistic Studies of this compound Formation in Food Systems
The presence of this compound in cooked foods is not accidental; it is the product of complex chemical reactions that occur during heating. Understanding these formation pathways is critical for controlling and optimizing flavor development in food processing.
Role of Maillard Reaction and Related Pathways in this compound Genesis
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary pathway for the formation of a vast number of flavor compounds, including pyrazines. nih.govresearchgate.net The formation of sulfur-containing pyrazines, such as this compound, involves the participation of sulfur-containing amino acids, most notably cysteine. researchgate.netnih.gov
The general mechanism involves the Strecker degradation of amino acids, which generates α-aminoketones. These intermediates can then condense to form dihydropyrazines, which subsequently oxidize to form pyrazines. researchgate.net When cysteine participates in this reaction, it can degrade to release hydrogen sulfide (B99878) and other sulfur-containing fragments. researchgate.netnih.gov These reactive sulfur species can then interact with Maillard reaction intermediates to form thiol-substituted pyrazines. The addition of cysteine to Maillard reaction systems has been shown to promote the formation of pyrazines and other sulfur-containing volatile compounds. nih.govacs.org Specifically, cysteine can react with dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are key intermediates in the Maillard reaction, leading to the formation of pyrazine and methylpyrazine. nih.gov The ethanethiol (B150549) side chain is believed to be formed through reactions involving these sulfur-containing degradation products of cysteine.
Microbial Biotransformations Leading to this compound Production
In addition to thermal reactions, microorganisms are also capable of producing a variety of flavor compounds, including pyrazines. google.commdpi.com The microbial synthesis of pyrazines is an area of active research, offering a "natural" route to these valuable flavor ingredients. mdpi.com While the biosynthesis of alkyl- and methoxy-pyrazines by various bacteria and fungi has been documented, specific research on the microbial biotransformation leading directly to this compound is less prevalent in the literature. google.com
However, the enzymatic machinery for such transformations exists in the microbial world. For instance, carbon-sulfur lyases, enzymes capable of cleaving carbon-sulfur bonds, are known to be involved in the metabolism of cysteine conjugates, leading to the release of volatile thiols. acs.org It is plausible that specific microbial strains could possess enzymatic pathways capable of synthesizing pyrazine precursors and subsequently attaching a thiol group, or transforming existing pyrazines into their thiol derivatives. This remains a promising area for future research in the field of natural flavor production.
Strategic Research in Flavor Enhancement and Modifying Agents Utilizing this compound
The potent and specific flavor characteristics of this compound make it a strategic tool for flavorists to not only build savory flavors from the ground up but also to modify and enhance existing flavor profiles. Research in this area focuses on its application in masking undesirable off-notes and boosting positive sensory attributes.
In the context of plant-based proteins, which can often possess undesirable "beany" or "grassy" off-notes, masking agents are crucial for consumer acceptance. nih.govresearchgate.netresearchgate.netfoodbusinessnews.net While specific studies on this compound for this purpose are limited, the use of savory, roasted, and meaty flavor compounds is a common strategy to cover these off-flavors. symrise.com The strong characteristic flavor of this compound could effectively overpower or integrate with these unwanted notes, creating a more palatable product.
Metabolic Fates and Biotransformation Pathways of Pyrazineethanethiol in Biological Systems
Research on Metabolic Transformations of Pyrazineethanethiol in Organisms
There is a notable scarcity of published research focusing specifically on the metabolic transformations of this compound in any organism. However, based on the known metabolic pathways of other pyrazine (B50134) derivatives and organic thiols, a series of biotransformation reactions can be predicted. The metabolism of xenobiotics typically occurs in two phases: Phase I functionalization reactions and Phase II conjugation reactions. wikipedia.orgmhmedical.com
Phase I Reactions:
Phase I metabolism of this compound is expected to involve oxidation of both the pyrazine ring and the ethanethiol (B150549) side chain.
Pyrazine Ring Hydroxylation: The pyrazine ring is susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov This would introduce a hydroxyl group onto one of the carbon atoms of the pyrazine ring, increasing its polarity.
S-Oxidation of the Thiol Group: The thiol group of the side chain is a primary target for oxidation. fiveable.me This can lead to the formation of a series of oxidized sulfur species. The initial oxidation product would be a sulfenic acid (R-SOH), which is a highly reactive intermediate. nih.govyoutube.com Further oxidation can produce a sulfinic acid (R-SO₂H) and ultimately a sulfonic acid (R-SO₃H). youtube.comwikipedia.org These reactions are catalyzed by various oxidoreductases. nih.gov
Phase II Reactions:
Following Phase I functionalization, the resulting metabolites are typically conjugated with endogenous molecules to facilitate their excretion.
Glucuronidation: The hydroxylated pyrazine ring can undergo glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety. This is a common detoxification pathway for pyrazines. fiveable.me
Glutathione (B108866) Conjugation: The reactive sulfenic acid intermediate or the original thiol group can react with glutathione (GSH), a key cellular antioxidant. fiveable.menih.gov This conjugation is catalyzed by glutathione S-transferases (GSTs) and is a major pathway for the detoxification of electrophilic compounds and thiols. wikipedia.org
The resulting conjugates are more water-soluble and can be readily eliminated from the body, primarily through the kidneys in urine. fiveable.me It is generally understood that the pyrazine ring itself is not cleaved during metabolism in humans and animals. fiveable.me
Table 1: Predicted Metabolic Transformations of this compound
| Phase | Reaction Type | Predicted Metabolite(s) | Key Enzymes (Predicted) |
| Phase I | Pyrazine Ring Hydroxylation | Hydroxythis compound | Cytochrome P450 monooxygenases |
| S-Oxidation | Pyrazineethanesulfenic acid | Oxidoreductases | |
| Pyrazineethanesulfinic acid | Oxidoreductases | ||
| Pyrazineethanesulfonic acid | Oxidoreductases | ||
| Phase II | Glucuronidation | Hydroxythis compound glucuronide | Uridine diphosphate-glucuronosyltransferases (UGTs) |
| Glutathione Conjugation | This compound-glutathione conjugate | Glutathione S-transferases (GSTs) |
Integration of this compound into Metabolomics Research and Databases
This compound is cataloged in several major metabolomics databases, which are essential resources for the identification and characterization of small molecules in biological systems.
Human Metabolome Database (HMDB): this compound is listed in the HMDB with the identifier HMDB0037169. nih.gov The database entry classifies it as an exogenous compound originating from food sources. pathbank.org It provides basic information such as its chemical formula (C₆H₈N₂S), structure, and a list of synonyms. pathbank.org However, the HMDB entry for this compound does not currently contain information on its metabolic pathways. pathbank.org
FooDB: In the FooDB (Food Component Database), this compound is listed under the identifier FDB016165. nih.gov Similar to HMDB, FooDB notes its presence in food and its characteristic flavor profile but states that metabolism information is "Not Available". nih.gov
Metabolomics Workbench: This compound is also present in the Metabolomics Workbench with the ID 47658. nih.gov
The inclusion of this compound in these databases is significant as it allows for its potential identification in untargeted metabolomics studies. However, the lack of detailed metabolic pathway information highlights a gap in the current knowledge base. Metabolomics databases often rely on experimentally validated data, and in its absence, some databases may employ computational tools to predict potential metabolic pathways based on chemical structure and known enzymatic reactions. nih.govoup.com
Interconnections with Broad Biochemical Pathways and Cellular Processes
Given its chemical structure, the metabolism of this compound is intrinsically linked to several fundamental biochemical pathways and cellular processes.
Xenobiotic Metabolism: As a foreign compound, this compound is processed through the xenobiotic metabolism machinery. wikipedia.orgmhmedical.com This involves the Phase I and Phase II reactions described earlier, which are central to the detoxification and elimination of a wide range of drugs, toxins, and other foreign substances. The enzymes involved, such as cytochrome P450s and GSTs, are key components of this defense system. wikipedia.org
Sulfur Metabolism: The ethanethiol moiety directly involves this compound in sulfur metabolism pathways. The oxidation of the thiol group and its potential conjugation with glutathione connect it to the cellular sulfur pool and the broader network of sulfur-containing molecules.
Redox Homeostasis and Oxidative Stress: Thiols are known to be redox-active and can participate in maintaining the cellular redox balance. fiveable.menih.gov The thiol group of this compound can be oxidized by reactive oxygen species (ROS), and its conjugation with glutathione links it to the glutathione antioxidant system. nih.gov This suggests a potential role in modulating or responding to oxidative stress. The interaction of pyrazine-containing compounds with cellular processes like the induction of apoptosis and the generation of ROS has been noted in various studies, although these are not specific to this compound. nih.govnih.gov
Table 2: Interconnections of this compound with Biochemical Pathways
| Biochemical Pathway/Cellular Process | Connection via this compound | Potential Significance |
| Xenobiotic Metabolism | Substrate for Phase I and Phase II enzymes | Detoxification and elimination from the body. |
| Sulfur Metabolism | Contains a thiol group | Integration into the cellular sulfur pool. |
| Redox Homeostasis | Redox-active thiol group | Participation in maintaining cellular redox balance. |
| Oxidative Stress Response | Interaction with ROS and glutathione | Potential to modulate or be a marker of oxidative stress. |
Q & A
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated couplings?
- Methodological Answer : Conduct a systematic contradiction analysis by comparing variables such as electrode surface area, solvent degassing methods, and amine/thiol substituent effects. Use statistical tools (e.g., ANOVA) to isolate confounding factors. For example, halogenated thiols (e.g., 36, 38–40 in ) may exhibit varying electronic effects, altering yield trends. Replicate disputed experiments under standardized conditions and publish negative results to clarify discrepancies .
Q. What strategies integrate computational modeling with experimental data to elucidate this compound’s reaction mechanisms?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in electrochemical couplings, focusing on sulfur-centered radical intermediates. Validate models using kinetic isotope effects (KIEs) or -labeling experiments. Cross-correlate computational predictions (e.g., activation energies) with experimental voltammetry data (cyclic voltammograms) to refine mechanistic hypotheses. Ensure transparency by sharing computational input files as supplementary data .
Q. How to conduct a rigorous literature review on this compound’s non-commercial applications?
- Methodological Answer : Use structured databases (SciFinder, Reaxys) with search terms like "this compound + synthesis + mechanism." Categorize sources into conceptual buckets:
- Synthetic Applications (e.g., sulfonamide synthesis in ).
- Spectroscopic Characterization (e.g., CAS 35250-53-4 in ).
- Mechanistic Studies (e.g., electrochemical pathways in ).
Exclude consumer-related studies (e.g., flavor chemistry in ) unless analyzing physicochemical properties. Maintain a citation matrix to track knowledge gaps and prioritize peer-reviewed articles over non-academic sources .
Data Presentation and Analysis
Q. What are best practices for presenting large datasets from this compound studies?
- Methodological Answer : Include raw data (e.g., voltammetry curves, NMR spectra) in appendices or supplementary materials, while processed data (e.g., yield tables, kinetic plots) should be in the main text. Use consistent numbering for figures/tables and avoid redundancy. For example, electrochemical efficiency data should be tabulated with error margins (±SD), and outliers annotated with justification (e.g., solvent impurities). Adhere to analytical chemistry reporting standards for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
